molecular formula C15H16N2 B12818684 ethane;2-phenyl-1H-benzimidazole

ethane;2-phenyl-1H-benzimidazole

Cat. No.: B12818684
M. Wt: 224.30 g/mol
InChI Key: KCYMBXPZMJITFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane;2-phenyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring substituted with a phenyl group at the second position. Benzimidazole derivatives are known for their extensive range of biological activities and are used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane;2-phenyl-1H-benzimidazole can be synthesized through the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is typically carried out in a mixture of ethanol and water at room temperature for about two hours . Another method involves the use of aromatic aldehydes and ortho-phenylenediamine in the presence of a catalyst like layered zirconium phosphate .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves the use of environmentally friendly catalysts and solvents to enhance yield and reduce reaction time. For example, the use of heterogeneous catalysts like zirconium phosphate has been shown to be effective in the synthesis of benzimidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethane;2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring.

    Substitution: Substitution reactions, especially at the phenyl group, are common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethane;2-phenyl-1H-benzimidazole and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethane;2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Ethane;2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

These compounds share a common benzimidazole core but differ in their substituents, leading to unique properties and applications.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

ethane;2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H10N2.C2H6/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-2/h1-9H,(H,14,15);1-2H3

InChI Key

KCYMBXPZMJITFU-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.